

Environmental Factors Influencing Bongkreki Acid Production: A Technical Guide

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Compound of Interest

Compound Name: *Bongkreki*

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Executive Summary

Bongkreki acid, a potent mitochondrial toxin produced by the bacterium *Burkholderia gladioli* pathovar *coccovenans*, represents a significant food safety concern and a subject of interest in toxicological and drug development research. The production of this secondary metabolite is not constitutive but is intricately regulated by a confluence of environmental factors.

Understanding these factors is critical for predicting and mitigating contamination events, as well as for harnessing its biosynthetic machinery for potential therapeutic applications. This technical guide provides a comprehensive overview of the key environmental determinants of bongkreki acid production, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Core Environmental Factors

The biosynthesis of bongkreki acid is multifactorial, with temperature, pH, and substrate composition being the most critical environmental determinants. Optimal conditions for bacterial growth do not always coincide with those for maximal toxin production, suggesting a complex regulatory network that governs the expression of the bongkreki acid (bon) biosynthetic gene cluster.

Temperature

Temperature plays a pivotal role in both the growth of *B. gladioli* pv. *cocovenenans* and its production of bongkreikic acid. While the bacterium can grow at a wider range of temperatures, toxin production is more restricted.

- **Optimal Temperature for Toxin Production:** The ideal temperature range for bongkreikic acid production is between 22°C and 30°C.[1][2][3][4][5] This temperature range is commonly encountered during the fermentation of traditional foods, such as Indonesian tempe bongkreik, which has been historically associated with outbreaks of bongkreikic acid poisoning.[1][2]
- **Optimal Temperature for Bacterial Growth:** *B. gladioli* pv. *cocovenenans* exhibits optimal growth at slightly higher temperatures, typically around 30°C to 37°C.[3]

pH

The pH of the substrate is another critical factor influencing the production of bongkreikic acid. A neutral to slightly alkaline environment is most conducive to toxin synthesis.

- **Optimal pH for Toxin Production:** Bongkreikic acid production is optimal in a pH range of 6.5 to 8.0.[6]
- **Inhibition of Toxin Production:** Acidic conditions can inhibit the growth of *B. gladioli* pv. *cocovenenans* and, consequently, the production of bongkreikic acid. Acidifying the substrate with lemon juice or vinegar is a recommended preventative measure in home fermentation.[7]

Substrate Composition: The Critical Role of Fatty Acids

The chemical composition of the growth substrate, particularly its lipid content, is a major determinant of bongkreikic acid production. The toxin is synthesized from fatty acid precursors, and both the concentration and the type of fatty acids present significantly impact the final yield.

- **High-Risk Substrates:** Foods rich in fatty acids, especially those derived from coconut and corn, are frequently implicated in bongkreikic acid poisoning.[1][2][7][8][9]

- **Influence of Fat Concentration:** There is a direct correlation between the concentration of fat in the substrate and the amount of bongkreikic acid produced. In coconut-based media, toxin production is negligible at fat concentrations of 10% or less (on a dry basis), even with substantial bacterial growth.^{[2][10][11]} However, at fat concentrations of 40-50%, bongkreikic acid yields can be as high as 1.4 mg/g.^{[10][11]}
- **Specific Fatty Acids Promoting Toxin Production:** Certain fatty acids have been identified as potent stimulators of bongkreikic acid biosynthesis.
 - Oleic acid (18:1) has been shown to induce the highest levels of bongkreikic acid production, reaching up to 2.62 mg/g in experimental settings.^{[10][11]}
 - Saturated fatty acids such as lauric acid (12:0), myristic acid (14:0), and palmitic acid (16:0) also support toxin production.^{[2][10][11]}

Aeration and Agitation

B. gladioli pv. *cocovenenans* is an aerobic bacterium, meaning it requires oxygen for growth.^[2] Studies have shown that the bacterium does not grow under anaerobic conditions. While specific quantitative studies on the direct impact of varying aeration and agitation rates on bongkreikic acid yield are limited, it can be inferred that adequate oxygen supply is a prerequisite for the metabolic activity required for toxin synthesis. In industrial fermentation, aeration and agitation are critical parameters for optimizing the production of secondary metabolites. It is plausible that insufficient oxygen would limit bacterial proliferation and, consequently, toxin production. Conversely, excessive shear stress from high agitation rates could potentially have a negative impact on bacterial growth and toxin synthesis. Further research is needed to quantify the optimal dissolved oxygen concentration and agitation speed for maximizing bongkreikic acid production.

Quantitative Data on Bongkreikic Acid Production

The following tables summarize the quantitative data on bongkreikic acid production under different environmental conditions as reported in the scientific literature.

Table 1: Effect of Temperature and pH on Bongkreikic Acid Production

Parameter	Optimal Range for Toxin Production	Reference(s)
Temperature	22°C - 30°C	[1] [2] [3] [4] [5]
pH	6.5 - 8.0	[6]

Table 2: Effect of Substrate Composition on Bongkreki Acid Production

Substrate/Fatty Acid	Concentration	Bongkreki Acid Yield (mg/g dry weight)	Reference(s)
Coconut Fat	10% or less	Not detectable	[2] [10] [11]
Coconut Fat	40% - 50%	up to 1.4	[10] [11]
Oleic Acid (18:1)	Not specified	up to 2.62	[10] [11]
Lauric Acid (12:0)	Not specified	Stimulates production	[2] [10] [11]
Myristic Acid (14:0)	Not specified	Stimulates production	[2] [10] [11]
Palmitic Acid (16:0)	Not specified	Stimulates production	[2] [10] [11]

Experimental Protocols

This section details the methodologies for the cultivation of *B. gladioli* pv. *cocovenenans* and the extraction and quantification of bongkreki acid.

Cultivation of *Burkholderia gladioli* pv. *cocovenenans*

Objective: To culture *B. gladioli* pv. *cocovenenans* under controlled laboratory conditions to study bongkreki acid production.

Materials:

- *Burkholderia gladioli* pv. *cocovenenans* strain (e.g., from a recognized culture collection)

- Growth medium (e.g., Luria-Bertani (LB) agar and broth, or a specialized medium like defatted Rich Coconut Media (dRCM))
- Incubator
- Shaking incubator (for liquid cultures)
- Sterile culture flasks and petri dishes

Procedure:

- **Strain Activation:** Streak the *B. gladioli* pv. *cocovenenans* strain onto an LB agar plate and incubate at 30-37°C for 24-48 hours until single colonies are visible.
- **Inoculum Preparation:** Inoculate a single colony into a flask containing sterile LB broth. Incubate at 30-37°C with shaking (e.g., 200 rpm) overnight to obtain a seed culture.
- **Experimental Culture:** Inoculate the experimental medium (e.g., dRCM supplemented with specific fatty acids) with the seed culture. The incubation conditions should be set according to the experimental parameters being tested (e.g., 30°C for 5 days for studying the effect of fatty acids).[\[10\]](#)

Extraction and Quantification of Bongkreikic Acid by HPLC-MS/MS

Objective: To extract bongkreikic acid from a sample matrix and quantify its concentration using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

- Sample (e.g., fermented food, bacterial culture)
- Acetonitrile
- Water (HPLC grade)
- Formic acid

- Anhydrous magnesium sulfate
- Sodium acetate (anhydrous)
- C18 solid-phase extraction (SPE) material
- Centrifuge
- Nitrogen evaporator
- HPLC-MS/MS system
- Bongkreikic acid analytical standard

Procedure (based on QuEChERS method):[\[1\]](#)

- Sample Preparation: Homogenize 2.0 g of the sample with 10 mL of water.
- Extraction: Add 10 mL of acetonitrile containing 5% acetic acid and vortex for 1 minute. Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate, vortex for 1 minute, and centrifuge.
- Clean-up: Transfer 5 mL of the supernatant to a tube containing 200 mg of C18 and 900 mg of anhydrous magnesium sulfate. Vortex and centrifuge.
- Concentration and Reconstitution: Take 2 mL of the supernatant, evaporate to dryness under a stream of nitrogen at 40°C, and reconstitute the residue in 1 mL of 50% acetonitrile.
- Filtration: Filter the reconstituted sample through a 0.22 µm nylon filter.
- HPLC-MS/MS Analysis:
 - Chromatographic Separation: Utilize a C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Monitor for specific precursor-to-product ion transitions for bongkreikic acid in

multiple reaction monitoring (MRM) mode.

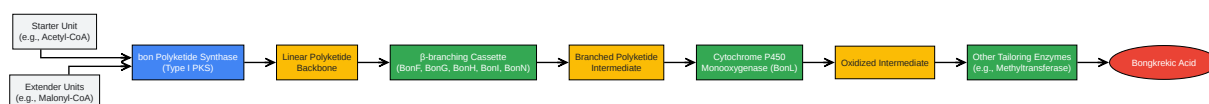
- Quantification: Construct a calibration curve using matrix-matched standard solutions of bongkreikic acid and quantify the analyte in the samples using an external standard method.

Biosynthetic and Regulatory Pathways

The production of bongkreikic acid is governed by the bon biosynthetic gene cluster. While the enzymatic steps in the biosynthesis are becoming clearer, the precise mechanisms by which environmental signals regulate this gene cluster are still under investigation.

Bongkreikic Acid Biosynthetic Pathway

The bon gene cluster encodes a type I polyketide synthase (PKS) and a suite of accessory enzymes that together assemble the complex bongkreikic acid molecule. The biosynthesis involves the iterative addition of extender units to a starter unit, with specific modifications at various steps.

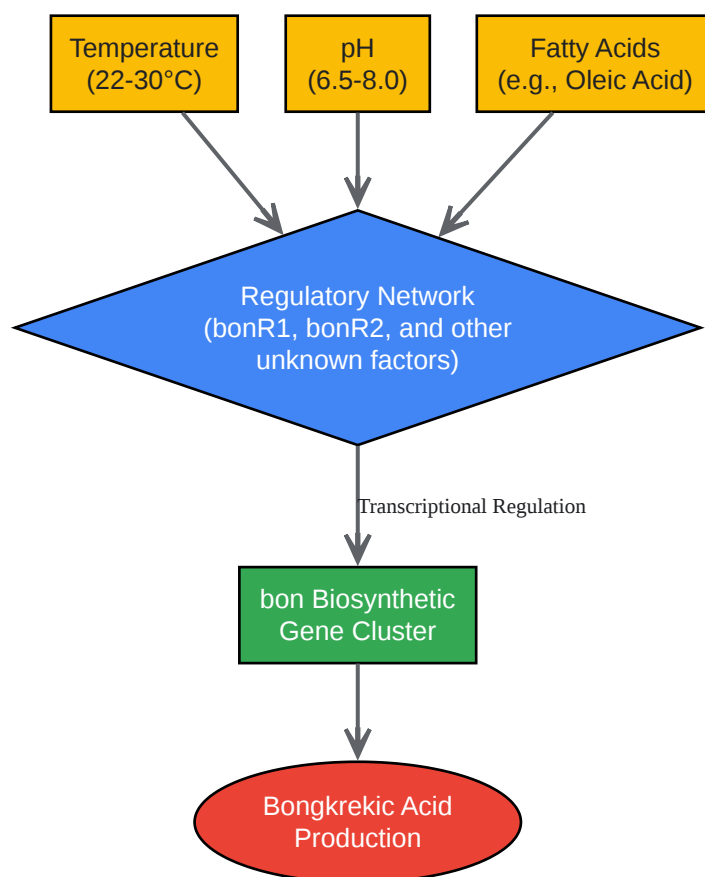


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Caption: Proposed biosynthetic pathway of bongkreikic acid.

Regulatory Network of Bongkreikic Acid Production

Environmental factors such as temperature, pH, and the presence of specific fatty acids are known to influence bongkreikic acid production. These signals are likely perceived by the bacterium and transduced through a regulatory network that controls the expression of the bon gene cluster. Putative regulatory genes, bonR1 and bonR2, have been identified upstream of the bon cluster, but their precise roles and the mechanisms by which they respond to environmental cues are yet to be fully elucidated.



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Caption: Conceptual model of the environmental regulation of bongkreikic acid production.

Conclusion and Future Directions

The production of bongkreikic acid by *Burkholderia gladioli* pv. *cocovenenans* is tightly controlled by a specific set of environmental conditions. A warm, neutral pH environment, coupled with a substrate rich in specific fatty acids like oleic acid, provides the ideal milieu for high-level toxin production. While significant progress has been made in identifying these key environmental factors and the genetic basis for biosynthesis, several areas warrant further investigation. A deeper understanding of the molecular mechanisms underlying the sensory and regulatory networks that govern the expression of the *bon* gene cluster in response to environmental cues is needed. Furthermore, quantitative studies on the impact of aeration and agitation will be crucial for a more complete picture of the environmental factors influencing bongkreikic acid production. Such knowledge will not only enhance our ability to prevent

foodborne intoxications but also open up possibilities for the controlled biotechnological production of this and related polyketide compounds.

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